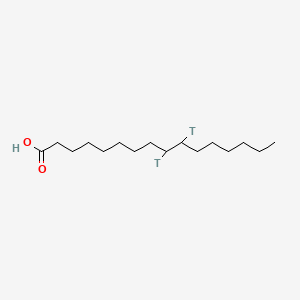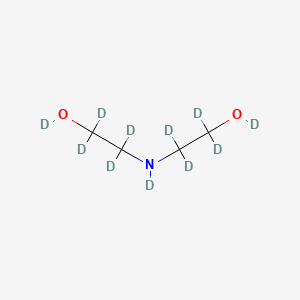
Bis(2-hydroxyethyl)amine-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)amine-d11: is an isotopically labeled compound, often used in scientific research for various applications. It is a deuterated form of bis(2-hydroxyethyl)amine, where the hydrogen atoms are replaced with deuterium. This compound is valuable in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bis(2-hydroxyethyl)amine-d11 involves the reaction of deuterated ethylene oxide with ammonia. The reaction proceeds as follows:
First Step: Deuterated ethylene oxide reacts with ammonia to form deuterated ethanolamine.
Second Step: The deuterated ethanolamine further reacts with another equivalent of deuterated ethylene oxide to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
- Controlled reaction temperatures and pressures.
- Use of catalysts to enhance reaction rates.
- Purification steps to isolate the desired product from by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-hydroxyethyl)amine-d11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of substituted amines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reference standard in NMR spectroscopy due to its deuterated nature.
- Employed in the synthesis of other deuterated compounds.
Biology:
- Utilized in metabolic studies to trace biochemical pathways involving amines.
Medicine:
- Investigated for its potential use in drug development and pharmacokinetic studies.
Industry:
- Applied in the production of deuterated solvents and reagents for various industrial processes.
Wirkmechanismus
The mechanism of action of bis(2-hydroxyethyl)amine-d11 involves its interaction with molecular targets through its hydroxyl and amine groups. These functional groups allow it to participate in hydrogen bonding, nucleophilic substitution, and other chemical interactions. The deuterium atoms provide stability and unique spectroscopic properties, making it valuable in research applications.
Vergleich Mit ähnlichen Verbindungen
Diethanolamine: Similar structure but without deuterium atoms.
Triethanolamine: Contains three hydroxyl groups instead of two.
N-Methylethanolamine: Contains a methyl group in place of one hydroxyl group.
Uniqueness:
- The presence of deuterium atoms in bis(2-hydroxyethyl)amine-d11 makes it unique for NMR studies.
- It offers enhanced stability and distinct spectroscopic properties compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C4H11NO2 |
|---|---|
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD |
InChI-Schlüssel |
ZBCBWPMODOFKDW-DEEHOQBLSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])N([2H])C([2H])([2H])C([2H])([2H])O[2H] |
Kanonische SMILES |
C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



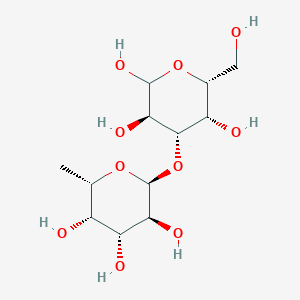

![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)
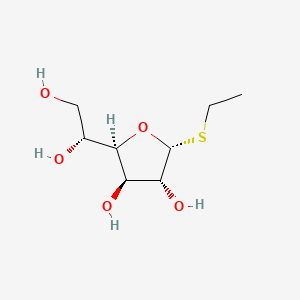

![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)

![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)
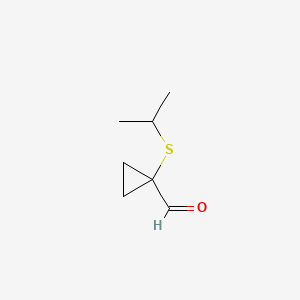

![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
